Cas no 69386-75-0 (Tetrahydro-1H-pyrazolo1,2-apyridazine-1,3(2H)-dione)

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione is a heterocyclic compound featuring a fused pyrazolo-pyridazine core structure. This bicyclic framework is of interest in medicinal chemistry due to its potential as a scaffold for bioactive molecules. The saturated ring system enhances stability while maintaining reactivity for further functionalization. Its rigid structure allows for precise spatial orientation of substituents, making it valuable in the design of enzyme inhibitors or receptor modulators. The compound’s synthetic versatility enables derivatization at multiple positions, facilitating structure-activity relationship studies. Its physicochemical properties, including moderate polarity and hydrogen-bonding capacity, contribute to favorable pharmacokinetic profiles in drug discovery applications.
Tetrahydro-1H-pyrazolo1,2-apyridazine-1,3(2H)-dione structure
69386-75-0 structure
商品名:Tetrahydro-1H-pyrazolo1,2-apyridazine-1,3(2H)-dione
CAS番号:69386-75-0
MF:C7H10N2O2
メガワット:154.166501522064
CID:973632
PubChem ID:9855532

Tetrahydro-1H-pyrazolo1,2-apyridazine-1,3(2H)-dione 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione, tetrahydro-
    • Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
    • 5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione
    • 69386-75-0
    • SCHEMBL2514082
    • Tetrahydro-1H-pyrazolo1,2-apyridazine-1,3(2H)-dione
    • インチ: InChI=1S/C7H10N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-5H2
    • InChIKey: BSAGFTRPGKHANY-UHFFFAOYSA-N
    • ほほえんだ: C1CCN2C(=O)CC(=O)N2C1

計算された属性

  • せいみつぶんしりょう: 154.074
  • どういたいしつりょう: 154.074
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.6A^2
  • 疎水性パラメータ計算基準値(XlogP): -0.2

Tetrahydro-1H-pyrazolo1,2-apyridazine-1,3(2H)-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T296020-1g
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
69386-75-0
1g
$ 1590.00 2022-06-02
TRC
T296020-100mg
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
69386-75-0
100mg
$253.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-473058-100 mg
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione,
69386-75-0
100MG
¥3,234.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-473058-100mg
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione,
69386-75-0
100mg
¥3234.00 2023-09-05
TRC
T296020-1000mg
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
69386-75-0
1g
$1918.00 2023-05-17
TRC
T296020-2.5g
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
69386-75-0
2.5g
$ 4500.00 2023-09-06

Tetrahydro-1H-pyrazolo1,2-apyridazine-1,3(2H)-dione 関連文献

Tetrahydro-1H-pyrazolo1,2-apyridazine-1,3(2H)-dioneに関する追加情報

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione: A Comprehensive Overview

The compound with CAS No. 69386-75-0, known as Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically pyrazolo-pyridazines, which are known for their unique structural features and potential bioactivity. Recent studies have highlighted its role in various biological systems, making it a subject of interest for researchers exploring novel therapeutic agents.

The structural uniqueness of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione lies in its fused ring system. The molecule consists of a pyrazole ring fused to a pyridazine ring, with additional hydrogenation at specific positions. This arrangement not only imparts stability to the molecule but also contributes to its ability to interact with biological targets. The presence of two nitrogen atoms in the heterocyclic system further enhances its potential for hydrogen bonding and other non-covalent interactions, which are crucial for bioactivity.

Recent research has focused on the synthesis and characterization of this compound. Scientists have employed various methodologies to synthesize Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione, including condensation reactions and cyclization processes. These methods have been optimized to achieve high yields and purity levels, ensuring that the compound is suitable for further biological studies.

In terms of pharmacological properties, Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione has shown promising activity in several assays. For instance, studies have demonstrated its potential as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways. Additionally, preliminary data suggest that this compound may exhibit antioxidant properties, making it a candidate for applications in oxidative stress-related conditions.

The application of computational chemistry tools has further enhanced our understanding of this compound's behavior. Molecular docking studies have revealed that Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione can bind effectively to certain protein targets, such as kinases and receptors. This binding affinity underscores its potential as a lead compound for drug development.

Moreover, recent advancements in green chemistry have led to the exploration of eco-friendly synthesis routes for this compound. Researchers are increasingly adopting sustainable practices to minimize environmental impact while maintaining high-quality standards. Such approaches not only align with current global sustainability goals but also ensure the long-term viability of producing this compound on an industrial scale.

In conclusion, Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione represents a compelling example of how structural diversity can lead to functional versatility in chemical compounds. With ongoing research uncovering new insights into its properties and applications, this molecule continues to be a focal point for innovation in both academic and industrial settings.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量